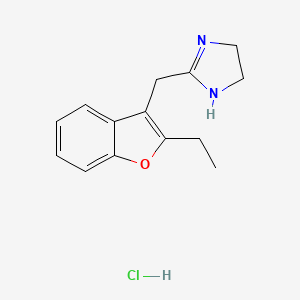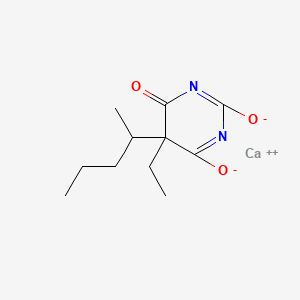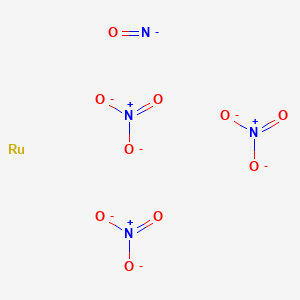
Ruthenium(III) nitrosyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(III) nitrosyl nitrate is a coordination compound with the formula Ru(NO)(NO3)3. It is known for its distinctive red-brown color and is commonly used as a precursor in the synthesis of various ruthenium-based catalysts and materials. This compound is particularly notable for its applications in catalysis and materials science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosyl nitrate can be synthesized through several methods. One common approach involves the reaction of ruthenium chloride (RuCl3) with nitric acid (HNO3) and nitrous acid (HNO2) under reflux conditions. The process typically involves the following steps:
- Dissolving RuCl3 in dilute HNO3.
- Gradually adding HNO2 solution under reflux conditions until the solution turns rose red, indicating the formation of ruthenium nitrosyl chloride.
- Removing excess chloride ions using silver nitrate (AgNO3) solution and filtering the mixture.
- Drying the resulting solution by distillation to obtain pure this compound solid .
Industrial Production Methods: Industrial production of this compound often involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(III) nitrosyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of various coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and other reducing agents are frequently used.
Substitution: Ligand exchange reactions often involve the use of different ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Various ruthenium coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Ruthenium(III) nitrosyl nitrate has a wide range of applications in scientific research, including:
Biology: Ruthenium compounds are studied for their potential biological activities, including anticancer properties and enzyme inhibition.
Medicine: Research is ongoing into the use of ruthenium compounds in medical applications, particularly in cancer treatment due to their ability to interact with DNA and proteins.
Industry: It is used in the production of thick-film resistors and other electronic components.
Mecanismo De Acción
The mechanism of action of ruthenium(III) nitrosyl nitrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its catalytic activity, enabling it to facilitate various chemical transformations .
Comparación Con Compuestos Similares
Ruthenium(III) nitrosyl nitrate can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(II) nitrosyl complexes: These compounds have a lower oxidation state and different reactivity profiles.
Ruthenium(IV) nitrosyl complexes: These compounds have a higher oxidation state and are often more reactive.
Ruthenium nitrosyl chloride: This compound is similar in structure but contains chloride ligands instead of nitrate.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
N4O10Ru-4 |
|---|---|
Peso molecular |
317.1 g/mol |
Nombre IUPAC |
nitroxyl anion;ruthenium;trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1; |
Clave InChI |
KXNZEZJNRPNFBC-UHFFFAOYSA-N |
SMILES canónico |
[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru] |
Descripción física |
Red-brown odorless crystals; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


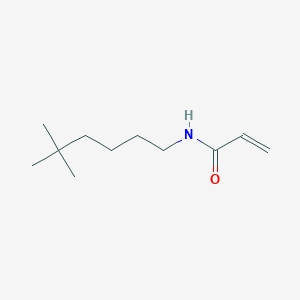
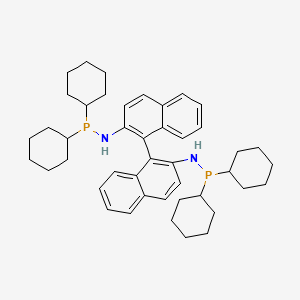
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
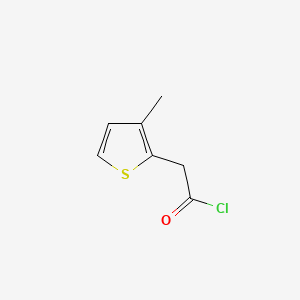
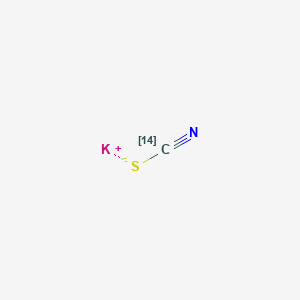
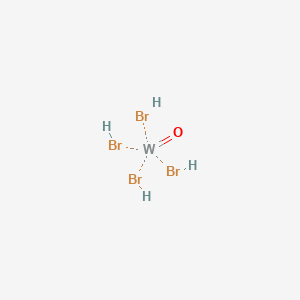
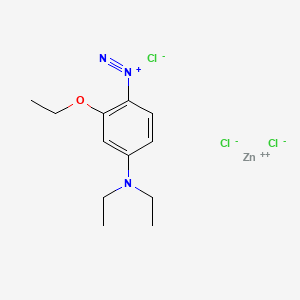
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
